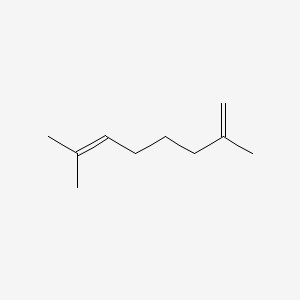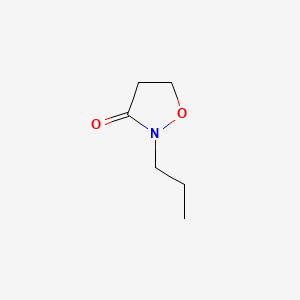
3-Isoxazolidinone, 2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolidinone, 2-propyl- is a heterocyclic organic compound with the molecular formula C6H11NO2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-propyl- can be achieved through several methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to isoxazolidinones.
Industrial Production Methods
Industrial production methods for 3-Isoxazolidinone, 2-propyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Isoxazolidinone, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazolidinone ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
3-Isoxazolidinone, 2-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of herbicidal compositions due to its selective herbicidal activity and crop safety
Mecanismo De Acción
The mechanism of action of 3-Isoxazolidinone, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, in its herbicidal application, the compound disrupts essential biological processes in weeds, leading to their death while being safe for crops . The exact molecular targets and pathways can vary depending on the specific application and the organism involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-propyl- include other isoxazolidinones and oxazolidinones. Examples include:
- 3-Isoxazolidinone, 2-methyl-
- 3-Isoxazolidinone, 2-ethyl-
- Oxazolidinones like linezolid and tedizolid .
Uniqueness
What sets 3-Isoxazolidinone, 2-propyl- apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the propyl group can enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propiedades
Número CAS |
40784-16-5 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-propyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-7-6(8)3-5-9-7/h2-5H2,1H3 |
Clave InChI |
WOWQQULALBNEEM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)CCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


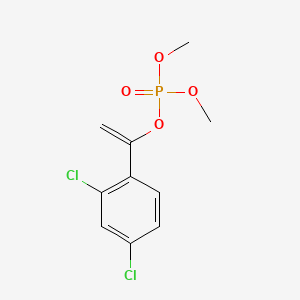
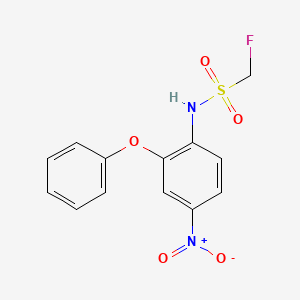
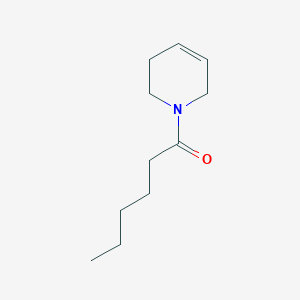
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)
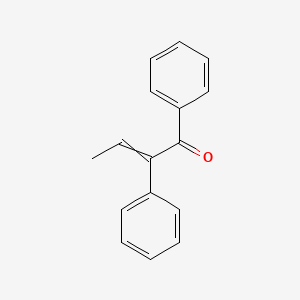
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
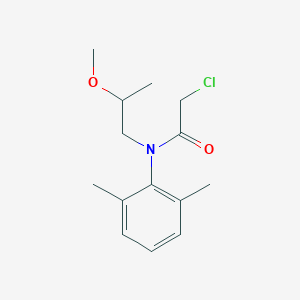




![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
